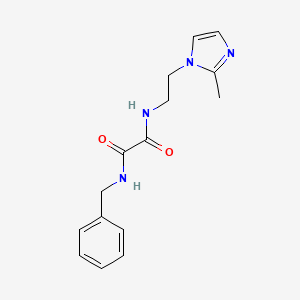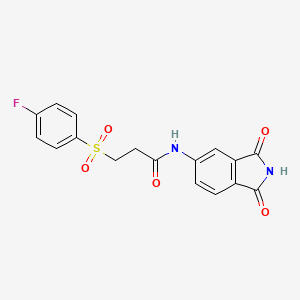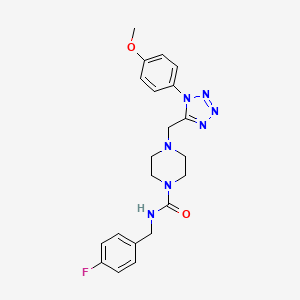![molecular formula C13H13FN2O2 B2709567 2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide CAS No. 1305887-67-5](/img/structure/B2709567.png)
2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound features a pyridine ring substituted with a fluoro group at the 2-position and a carboxamide group at the 4-position. Additionally, the carboxamide nitrogen is bonded to a 1-(furan-2-yl)propan-2-yl group, which includes a furan ring, a common heterocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include the preparation of intermediates, purification steps such as recrystallization or chromatography, and final product isolation. The use of high-throughput screening and optimization of reaction conditions is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced carboxamides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The furan ring may contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoropyridine: Lacks the carboxamide and furan substituents.
N-(furan-2-yl)pyridine-4-carboxamide: Lacks the fluoro group.
2-fluoro-N-(propan-2-yl)pyridine-4-carboxamide: Lacks the furan ring.
Uniqueness
2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide is unique due to the combination of its fluoro, furan, and carboxamide functionalities. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9(7-11-3-2-6-18-11)16-13(17)10-4-5-15-12(14)8-10/h2-6,8-9H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGXWKQKUUOQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2709499.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea](/img/structure/B2709501.png)
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2709502.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709506.png)
